3-(Hydrazinylmethyl)pyridazine

Vue d'ensemble

Description

“3-(Hydrazinylmethyl)pyridazine” is an organic compound with the molecular formula C6H8N6 . It has been studied extensively for its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of pyridazine derivatives has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring . Other methods include Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .

Molecular Structure Analysis

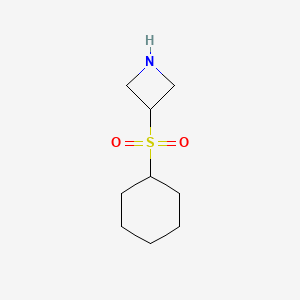

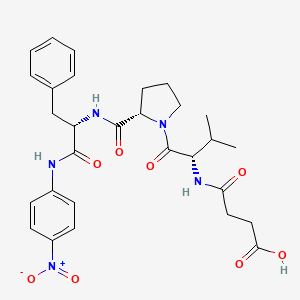

The molecular structure of “3-(Hydrazinylmethyl)pyridazine” is characterized by a six-membered heterocyclic ring containing two nitrogen atoms in adjacent positions . The molecule has a molecular weight of 123.16 g/mol .

Chemical Reactions Analysis

The chemical reactions of pyridazine derivatives involve both reactions of the diazine ring and reactions of various substituents attached to the ring . For instance, the reaction of 6-chloro-3-hydrazinylpyridazine with acyl halides followed by refluxing with POCl3 leads to triazole ring closure, resulting in the formation of N-cycloalkyltriazolo[4,3-b]pyridazine derivatives .

Physical And Chemical Properties Analysis

“3-(Hydrazinylmethyl)pyridazine” has several computed properties including a molecular weight of 123.16 g/mol, XLogP3 of -0.4, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 .

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

3-(Hydrazinylmethyl)pyridazine has shown versatility in chemical reactions, particularly in the formation of heterocyclic compounds. It has been used as a precursor for synthesizing a variety of compounds with potential chemical and pharmacological activities. For instance, it underwent reactions with aliphatic, aromatic, and heterocyclic anhydrides and aldehydes, leading to the synthesis of novel heterocycles. These heterocycles demonstrated significant antibacterial activity against various bacteria such as Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosa, and Yersinia enterocolitica. This reactivity underlines the potential of 3-(Hydrazinylmethyl)pyridazine in the development of new antimicrobial agents (Mohamed, 2004) (Mohamed, 2004).

Antibacterial and Antifungal Activities

Compounds derived from 3-(Hydrazinylmethyl)pyridazine have been extensively studied for their antimicrobial properties. Research has demonstrated that these derivatives exhibit potent antimicrobial activities against a range of Gram-negative, Gram-positive bacteria, and fungi. Some of the synthesized derivatives showed minimum inhibitory concentrations in the low mg ml(-1) range, highlighting their potential as effective antimicrobial agents (Akbas & Berber, 2005).

Enhancement of Biological Activity

The use of 3-(Hydrazinylmethyl)pyridazine in the synthesis of heterocyclic systems has been explored to enhance the biological activity of compounds. For instance, its derivatives were used in conjunction with silver nanoparticles to assess the enhancement of antimicrobial and antifungal activities. The combination showed a promising increase in biological activity efficiency, suggesting a potential pathway for the development of more potent antimicrobial agents (Kandile et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

pyridazin-3-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-7-4-5-2-1-3-8-9-5/h1-3,7H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWQCSGVGPQVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydrazinylmethyl)pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)

![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)

![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)